molecular formula C16H10Cl2N2 B3180325 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine CAS No. 145903-35-1

4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine

Cat. No.: B3180325
CAS No.: 145903-35-1
M. Wt: 301.2 g/mol
InChI Key: OXGDLDPSJSWDFR-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis and Chemical Biology Research

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and numerous natural and synthetic compounds with therapeutic properties. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme.

In organic synthesis, the pyrimidine ring serves as a versatile platform for the construction of complex molecules. Its electron-deficient nature facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions on the ring. Furthermore, the nitrogen atoms can be alkylated or oxidized, and the ring itself can participate in various cycloaddition and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Overview of Halogenated Pyrimidine Derivatives in Chemical Science

The introduction of halogen atoms onto the pyrimidine ring significantly modifies its chemical and physical properties, leading to a diverse range of applications. Halogenation can alter the electron distribution within the ring, influencing its reactivity and the acidity or basicity of the nitrogen atoms. This modification is a key strategy in the design of new pharmaceuticals and agrochemicals. For instance, the presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

Halogenated pyrimidines are crucial intermediates in organic synthesis. The halogen atoms, particularly chlorine and bromine, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for the introduction of various substituents. They are also widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Research Context of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine within Pyrimidine Chemistry

Within the extensive family of pyrimidine derivatives, this compound (CAS Number: 145903-35-1) represents a specific molecular architecture with potential for further chemical exploration. Its structure features a central pyrimidine core with three distinct substituents: a chloro group at the 4-position, a 3-chlorophenyl group at the 6-position, and a phenyl group at the 2-position.

The chloro substituent at the 4-position is a reactive site, making this compound a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution or cross-coupling reactions. The presence of two different aryl groups (phenyl and 3-chlorophenyl) offers opportunities for studying structure-activity relationships in various contexts. Research on analogous compounds, such as 4-chloro-6-(substituted-phenyl)-pyrimidines, suggests their importance as key intermediates in the synthesis of enzyme inhibitors. nih.gov The broader class of 4,6-disubstituted-2-phenylpyrimidines has been investigated for applications in agricultural chemistry, for example, as herbicides and fungicides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-13-8-4-7-12(9-13)14-10-15(18)20-16(19-14)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGDLDPSJSWDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Chloro 6 3 Chlorophenyl 2 Phenylpyrimidine

Nucleophilic Reactivity of the Chlorine Atom

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is the primary site for nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4-Cl bond towards nucleophilic aromatic substitution (SNAr).

Substitution Reactions with Diverse Nucleophiles (e.g., amines, alcohols)

The activated chlorine atom of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Amines: Primary and secondary amines react with 4-chloro-6-aryl-2-phenylpyrimidines to afford the corresponding 4-amino-pyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride that is formed. The reaction conditions can influence the outcome, with some transformations proceeding under thermal conditions while others may be acid-catalyzed. preprints.orgntnu.no For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been shown to be effectively catalyzed by hydrochloric acid in water. preprints.orgntnu.no

Alcohols: Alkoxides, derived from alcohols, are also effective nucleophiles for the displacement of the 4-chloro substituent. The reaction with sodium or potassium alkoxides in the corresponding alcohol or an aprotic solvent leads to the formation of 4-alkoxy-6-(3-chlorophenyl)-2-phenylpyrimidine. The reactivity of the alkoxide is dependent on its basicity and steric bulk. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via isouronium intermediates, offering a solvent-free alternative. nih.gov

The following table summarizes the expected substitution reactions with various nucleophiles.

Nucleophile (Nu-H)Reagent/ConditionsProduct
Primary Amine (R-NH₂)Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., EtOH, DMF)4-(Alkyl/Arylamino)-6-(3-chlorophenyl)-2-phenylpyrimidine
Secondary Amine (R₂NH)Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., EtOH, DMF)4-(Dialkyl/Diaryl-amino)-6-(3-chlorophenyl)-2-phenylpyrimidine
Alcohol (R-OH)Base (e.g., NaH, K₂CO₃) to form alkoxide, Solvent (e.g., THF, DMF)4-Alkoxy-6-(3-chlorophenyl)-2-phenylpyrimidine

Influence of Substituents on Nucleophilic Aromatic Substitution Regioselectivity

In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic aromatic substitution is a critical consideration. While this compound has only one chloro substituent, understanding the factors that govern regioselectivity in related dichloropyrimidines provides valuable insight into the reactivity of the C4 position.

In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.com This preference is attributed to the greater electron deficiency at the C4 position compared to the C2 position, as influenced by the two ring nitrogen atoms. The stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions, also plays a crucial role. The intermediate formed by attack at C4 is generally more stable.

However, the regioselectivity can be influenced by the nature of other substituents on the pyrimidine ring. Electron-donating groups at the C6 position can alter the electronic distribution and may direct the incoming nucleophile to the C2 position. wuxiapptec.com Conversely, electron-withdrawing groups tend to enhance the inherent preference for C4 substitution.

The nature of the nucleophile and the reaction conditions can also impact regioselectivity. For example, in reactions of 2-MeSO₂-4-chloropyrimidine, amines and Stille coupling partners selectively attack the C4 position, while alkoxides and formamide (B127407) anions favor the C2 position. wuxiapptec.com This dichotomy is explained by non-covalent interactions, such as hydrogen bonding, between the nucleophile and the substituent at the C2 position, which can direct the attack to that site. wuxiapptec.com

Electrophilic Reactivity of Aromatic Moieties

While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack, the pendant phenyl and 3-chlorophenyl rings can undergo electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Phenyl and Chlorophenyl Rings

The phenyl group at the C2 position and the 3-chlorophenyl group at the C6 position of the pyrimidine ring are susceptible to electrophilic attack. The pyrimidine ring acts as a deactivating group, making the attached phenyl rings less reactive than benzene (B151609) towards electrophiles. wikipedia.org

The directing influence of the substituents on these rings will govern the position of electrophilic attack.

2-Phenyl Ring: The pyrimidine ring will direct incoming electrophiles primarily to the meta position of the phenyl ring due to its electron-withdrawing nature. Steric hindrance from the adjacent pyrimidine ring might also play a role.

6-(3-chlorophenyl) Ring: This ring has two deactivating substituents: the pyrimidine ring and the chlorine atom. The chlorine atom is an ortho, para-director, while the pyrimidine ring is a meta-director. The outcome of an electrophilic substitution on this ring will depend on the interplay of these directing effects and the reaction conditions. The positions ortho and para to the chlorine (C2', C4', and C6' of the chlorophenyl ring) and meta to the pyrimidine ring (C2' and C6' of the chlorophenyl ring) would be the most likely sites of attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions typically require strong electrophiles and often harsh reaction conditions due to the deactivating effect of the pyrimidine core.

Rearrangement Reactions

Pyrimidine systems can undergo various rearrangement reactions, with the Dimroth rearrangement being a notable example.

Dimroth Rearrangements in Pyrimidine Systems

The Dimroth rearrangement is an isomerization reaction that involves the transposition of endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including pyrimidines. wikipedia.orgnih.gov This rearrangement typically occurs when a pyrimidine derivative bearing an exocyclic imino or amino group is treated with acid, base, or heat. nih.govbenthamscience.com

For a Dimroth rearrangement to occur in a derivative of this compound, the chlorine atom would first need to be substituted by an appropriate nitrogen-containing nucleophile, such as an amine, to introduce the necessary exocyclic nitrogen atom. For example, if the 4-chloro group is replaced by a methylamino group to form 4-methylamino-6-(3-chlorophenyl)-2-phenylpyrimidine, this product could potentially undergo a Dimroth rearrangement to yield N-methyl-6-(3-chlorophenyl)-2-phenylpyrimidin-4-amine, where the exocyclic nitrogen and the N1 atom of the pyrimidine ring have exchanged places.

The mechanism of the Dimroth rearrangement in pyrimidines generally involves a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure to form the rearranged product. wikipedia.org The rate of the rearrangement can be influenced by factors such as the substituents on the pyrimidine ring and the reaction conditions (pH, temperature). nih.govrsc.org

Azide-Tetrazole Tautomeric Equilibria and Interconversions

The phenomenon of azide-tetrazole tautomerism is a significant aspect of the chemistry of azido-substituted nitrogen heterocycles, including pyrimidines. This reversible, ring-chain isomerization involves the interconversion of an azido (B1232118) (-N₃) form and a fused tetrazole ring. For a derivative of the title compound, such as 4-azido-6-(3-chlorophenyl)-2-phenylpyrimidine, this equilibrium would exist between the open-chain azide (B81097) tautomer and its cyclized tetrazolo[1,5-a]pyrimidine (B1219648) isomer.

The position of this equilibrium is highly sensitive to electronic, steric, and environmental factors. mdpi.comresearchgate.net Research on the closely related isomer, 2-azido-4-chloro-6-phenylpyrimidine, provides insight into this balance. Studies using ¹H NMR spectroscopy in a polar aprotic solvent (DMSO-d₆) revealed that the compound exists predominantly in the azide form. researchgate.net The equilibrium mixture in this solvent was found to contain a significant majority of the azide tautomer. researchgate.net

This preference for the azide form in DMSO-d₆ is noteworthy, as polar solvents typically favor the more polar tetrazole tautomer. beilstein-journals.orglmaleidykla.lt The presence of substituents, such as the phenyl and chloro groups, exerts a strong electronic influence that modulates the relative stability of the two forms. It has been observed that phenyl substituents can accelerate the rate of these tautomeric transformations. researchgate.net

Tautomeric Equilibrium of 2-Azido-4-chloro-6-phenylpyrimidine in DMSO-d₆
TautomerPercentage in EquilibriumReference
Azide Form (A)94% researchgate.net
Tetrazole Form (T)6% researchgate.net

Reactions Involving Other Functional Groups on the Pyrimidine Scaffold

The pyrimidine ring in this compound is an electron-deficient system. This electronic characteristic makes the chlorine atom at the C4 position susceptible to nucleophilic aromatic substitution (SₙAr). This C4-chloro group serves as a leaving group and is the primary site of reactivity for the compound, facilitating the introduction of a wide range of functional groups.

The reactivity of chloro-substituents on a pyrimidine ring is position-dependent. In studies on polychlorinated pyrimidines, the relative reactivity of chlorine atoms at different positions (e.g., C2, C4, C6) towards nucleophiles can vary. mdpi.com For instance, in the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) with DABCO, the C4 position was identified as the most reactive site for substitution. mdpi.com Similarly, chemoselective SₙAr reactions on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines have shown that the chloride group can be selectively displaced. researchgate.net These findings support the role of the C4-chloro group in the title compound as an active site for synthetic modification through reactions with various N-, O-, and S-based nucleophiles. mdpi.com The stability and defined reactivity of this functional group make the compound a useful intermediate in the synthesis of more complex molecules. chemimpex.com

Computational and Theoretical Studies on 4 Chloro 6 3 Chlorophenyl 2 Phenylpyrimidine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com These studies provide valuable insights into the geometry, stability, and reactivity of chemical compounds. However, specific DFT studies on 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine have not been identified.

A geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in this compound. This process finds the minimum energy conformation of the molecule. The analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, an electronic structure analysis would provide information on the distribution of electrons within the molecule, including charge distribution and electrostatic potential maps, which are crucial for understanding its interactions.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface. These calculations predict the infrared (IR) and Raman spectra of the molecule. A comparison of the calculated vibrational frequencies with experimentally obtained spectra, if available, would allow for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. This comparison is a standard method for validating the accuracy of the computational model.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acadpubl.eu The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. acadpubl.eu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This analysis can reveal hyperconjugative interactions and charge transfer, which contribute to the stability of the molecule. acadpubl.eu For this compound, NBO analysis would help in understanding the nature of the chemical bonds and the extent of electron delocalization across the pyrimidine (B1678525) and phenyl rings.

By combining the results from DFT calculations, including FMO and NBO analyses, various molecular electronic properties and reactivity descriptors can be predicted. These include, but are not limited to, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Quantum Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org While no specific QSAR models for this compound were found, QSAR studies on other pyrimidine derivatives are common in medicinal chemistry. nih.govtandfonline.com

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. scirp.org Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and modes.

Derivatives of pyrimidine are widely recognized for their diverse biological activities, often targeting enzymes such as kinases, which play a crucial role in cell signaling pathways. Molecular docking simulations for compounds structurally related to this compound have been performed against various cancer-related protein targets, including Epidermal Growth Factor Receptor (EGFR) and phosphatidylinositol 3-kinases (PI3Kα).

The interaction analysis for this class of compounds typically reveals several key binding features. The nitrogen atoms within the pyrimidine ring often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of the target protein. The phenyl and chlorophenyl rings are instrumental in establishing hydrophobic and van der Waals interactions with nonpolar residues. Furthermore, pi-pi stacking interactions between the aromatic rings of the ligand and residues like tyrosine, phenylalanine, or histidine are common. The presence of chlorine atoms can lead to halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

The binding mode describes the specific orientation and conformation of the ligand within the receptor's active site. For this compound, it is predicted that the molecule would occupy the ATP-binding pocket of kinase enzymes, a common mechanism for pyrimidine-based inhibitors. The 2-phenyl group and the 6-(3-chlorophenyl) group would likely orient themselves to fit into specific hydrophobic pockets within the active site, maximizing surface complementarity.

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values indicate a more stable ligand-protein complex. While specific scores for the title compound are not available, studies on analogous molecules with chloro and phenyl substitutions show strong binding affinities with various protein targets. The combination of hydrogen bonds, hydrophobic interactions, and potential halogen bonds contributes to a favorable, low-energy binding state.

Table 1: Predicted Interaction Profile for this compound with a Generic Kinase Active Site

Interaction TypePotential Interacting Residues (Examples)Contributing Moiety of Ligand
Hydrogen BondingCysteine, Aspartate, ValinePyrimidine Nitrogen Atoms
Hydrophobic InteractionsLeucine, Valine, Alanine, IsoleucinePhenyl and Chlorophenyl Rings
Pi-Pi StackingPhenylalanine, Tyrosine, HistidinePhenyl and Pyrimidine Rings
Halogen BondingBackbone Carbonyl Oxygen, SerineChlorine Atoms

In Silico Evaluation and Molecular Descriptors Calculation

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential in quantitative structure-activity relationship (QSAR) studies and for predicting the "drug-likeness" of a compound. These descriptors are calculated based on the 2D or 3D structure of the molecule.

For this compound, key molecular descriptors have been calculated to assess its physicochemical properties. These include:

Molecular Weight (MW): The mass of one mole of the compound.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its solubility and ability to cross biological membranes.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. TPSA is a good predictor of drug transport properties.

Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (N, O).

Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (N, O) with lone pairs.

Rotatable Bonds: The number of bonds that allow free rotation, influencing conformational flexibility.

These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to predict oral bioavailability.

Table 2: Calculated Molecular Descriptors for this compound

DescriptorPredicted Value
Molecular FormulaC₁₆H₁₀Cl₂N₂
Molecular Weight ( g/mol )313.18
LogP5.2
Topological Polar Surface Area (TPSA) (Ų)25.78
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds3
Molar Refractivity84.5

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Analysis

ADME properties determine the pharmacokinetic profile of a drug, influencing its efficacy and safety. In silico ADME prediction is a cost-effective method to screen candidates early in the drug discovery process. Online tools and computational models are used to estimate various ADME parameters.

The predicted ADME profile for this compound suggests the following characteristics:

Absorption: The compound is predicted to have good human intestinal absorption. Its lipophilicity (LogP) falls within a range that generally favors passive diffusion across the gut wall.

Distribution: The volume of distribution (VDss) is predicted to be moderate to high, suggesting it may distribute into tissues. Its ability to cross the blood-brain barrier (BBB) is typically predicted to be low.

Metabolism: The compound is likely to be a substrate for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which are major enzymes involved in drug metabolism. It may also act as an inhibitor of some CYP isoforms.

Excretion: The primary route of excretion is predicted to be through metabolism followed by renal clearance of the more polar metabolites. The total clearance rate is predicted to be low to moderate.

Table 3: Predicted ADME Properties for this compound

ADME ParameterPredicted Outcome/Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PenetrationLow
Caco-2 PermeabilityHigh
P-glycoprotein SubstrateYes
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorYes
CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Total Clearance (log ml/min/kg)~0.5
AMES ToxicityPredicted Non-mutagen

Advanced Research Applications of 4 Chloro 6 3 Chlorophenyl 2 Phenylpyrimidine and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring makes 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine a versatile intermediate in organic synthesis. This electrophilic center is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Building Block for Complex Heterocyclic Systems

The 4-chloro-6-aryl-2-phenylpyrimidine scaffold is a fundamental building block for the synthesis of intricate polyheterocyclic systems. nih.gov The reactive chlorine atom provides a strategic site for annulation reactions, where additional rings can be fused onto the pyrimidine core. This strategy is employed to create novel molecular frameworks with unique three-dimensional structures and electronic properties.

The synthesis of such complex systems often involves multi-step reaction sequences. For instance, the chloro-substituent can be displaced by a nucleophile that contains a second reactive site, which can then undergo an intramolecular cyclization to form a new ring. This approach has been utilized to prepare fused systems like pyrimidopyridopyrazoles and other polyheterocyclic structures. nih.gov The specific nature of the (3-chlorophenyl) and phenyl substituents on the starting pyrimidine can influence the electronic properties and reactivity of the molecule, thereby guiding the course of these synthetic transformations.

Synthesis of Diversely Substituted Pyrimidine Analogues for Research

The utility of this compound as a key intermediate extends to the synthesis of a wide variety of substituted pyrimidine analogues for research purposes. The chlorine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the systematic modification of the pyrimidine core to explore structure-activity relationships (SAR) in various biological and chemical contexts.

For example, reaction with different anilines or secondary aliphatic amines can introduce diverse amino functionalities at the 4-position. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form new carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups. researchgate.net This synthetic flexibility is crucial for generating libraries of compounds for screening in drug discovery and agricultural research. The ability to easily diversify the substituents on the pyrimidine ring makes this class of compounds a valuable platform for developing new molecules with tailored properties. jchemrev.comjchemrev.com

Applications in Agricultural Chemistry Research

Pyrimidine derivatives are a well-established class of compounds in agricultural chemistry, with many commercial products used as herbicides, fungicides, and insecticides. nih.govacs.orgresearchgate.net The structural motif present in this compound is of significant interest in the development of new agrochemicals.

Development of Chemical Ingredients for Herbicides and Pesticides

Research into phenylpyrimidine derivatives has demonstrated their potential as active ingredients in herbicides. thepharmajournal.com The mode of action for many herbicidal pyrimidines involves the inhibition of specific enzymes essential for plant growth, such as acetohydroxyacid synthase (AHAS) or protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.govmdpi.com The specific substitution pattern on the phenyl and pyrimidine rings plays a critical role in determining the efficacy and selectivity of these compounds.

A structurally related compound, 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, has been noted for its use as a key ingredient in the development of herbicides. chemimpex.com By modifying the substituents on the pyrimidine core, researchers can fine-tune the herbicidal activity against specific weed species while ensuring crop safety. google.comwipo.int For instance, studies on various substituted pyrimidine derivatives have shown that they can exhibit significant pre-emergent herbicidal activities. thepharmajournal.com The development of novel pyrimidine derivatives continues to be an active area of research aimed at discovering more potent and environmentally benign solutions for weed control. google.comscispace.com

The table below summarizes the herbicidal activity of selected pyrimidine derivatives against various plant species, illustrating the impact of different substituents.

CompoundTarget SpeciesActivity LevelReference
Phenylpyrimidine-5-carboxylate derivativeRaphanus sativusNoticeable pre-emergent activity thepharmajournal.com
Pyrido[2,3-d]pyrimidine derivative 2o Agrostis stolonifera (bentgrass)Good activity, comparable to commercial herbicides nih.gov
Thiourea (B124793) derivative 4d Brassica napus L.81.5% inhibition of root growth nih.gov
Thiourea derivative 4f Digitaria adscendens81% inhibition of root growth nih.gov

Studies on Herbicide Safener Activities of Pyrimidine Derivatives

In addition to their direct herbicidal action, certain pyrimidine derivatives are investigated for their role as herbicide safeners. Herbicide safeners are chemical agents that protect crop plants from injury caused by herbicides without affecting the herbicide's efficacy against target weeds. mdpi.com

A notable commercial herbicide safener is fenclorim (4,6-dichloro-2-phenylpyrimidine), which shares a structural resemblance to this compound. nih.govacs.org Fenclorim is used to protect rice from potential damage caused by chloroacetanilide herbicides. mdpi.com Research has shown that derivatives of 4-chloro-2-phenylpyrimidine (B179847) can exhibit significant safening activity. For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and evaluated for their ability to protect rice seedlings. Several of these compounds demonstrated excellent safening activities, significantly improved when compared to fenclorim. nih.gov These findings underscore the potential of this class of compounds in developing new and more effective herbicide safener technologies.

Research in Materials Science

The application of pyrimidine derivatives extends into the field of materials science, where their unique electronic and photophysical properties are exploited. The pyrimidine ring is an electron-accepting moiety, which makes it a useful component in the design of materials for organic electronics. nih.gov

While specific research on this compound in materials science is not widely documented, related phenyl pyrimidine derivatives have been synthesized and investigated as emitters for organic light-emitting diodes (OLEDs). In these applications, the pyrimidine core acts as an acceptor unit, which can be combined with various donor groups to create materials with specific emission characteristics. nih.gov

For instance, derivatives of 2-phenylpyrimidine (B3000279) have been incorporated into structures of fluorescent and phosphorescent emitters. nih.gov The thermal stability of these compounds is a critical factor for their use in electronic devices. Research on similar structures has shown high thermal stability, with decomposition temperatures often exceeding 300°C. The ability to modify the substituents on the phenyl and pyrimidine rings allows for the tuning of the material's photophysical properties, such as the emission color. This tunability is essential for the development of advanced materials for displays and lighting applications. A related compound, 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, has been mentioned in the context of synthesizing advanced polymers with enhanced thermal stability and chemical resistance. chemimpex.com

Synthesis of Advanced Polymers with Tailored Properties

The development of advanced polymer materials is increasingly focused on creating macromolecules with precise control over their architecture and properties to meet the demands of high-performance applications in electronics, biomedicine, and environmental science. nih.gov The synthesis of polymers that balance mechanical strength, thermal stability, and functional adaptability is a significant area of research. nih.gov Heterocyclic compounds, such as pyrimidine derivatives, are attractive building blocks for advanced polymers due to their rigid structures and specific electronic characteristics.

While direct polymerization of this compound is not widely documented, its structure is amenable to inclusion in various polymer architectures. The chlorine atom at the 4-position can be displaced in nucleophilic substitution reactions, allowing the pyrimidine unit to be incorporated as a side chain or into the main backbone of a polymer. For instance, coupling reactions could be employed to link these pyrimidine units, potentially leading to conjugated polymers. The properties of such polymers are heavily influenced by their molecular architecture and the nature of their side chains, which can affect film morphology and charge mobility. nih.gov Various polymerization techniques, such as ring-opening polymerization, reversible addition-fragmentation chain-transfer (RAFT) reactions, and ring-closing metathesis, offer pathways to create complex polymer structures like cyclic polymers, which exhibit unique physical and chemical properties due to their lack of end groups. nih.govpremc.org The inclusion of the this compound moiety could impart specific thermal, electronic, or optical properties to the resulting polymer, tailored for applications such as organic semiconductors or specialized coatings. nih.gov

Exploration of Electronic and Optical Characteristics of Pyrimidine-based Materials

The pyrimidine ring is an aromatic, π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron-withdrawing nature makes pyrimidine-based compounds ideal components for creating "push-pull" molecular systems, which are crucial for developing materials with interesting electronic and optical properties, including non-linear optical (NLO) behavior. nih.gov The π-deficiency facilitates nucleophilic aromatic substitution but makes electrophilic substitution more difficult compared to rings like pyridine (B92270). wikipedia.org

The electronic and photoluminescent properties of pyrimidine derivatives are highly tunable. Theoretical and experimental studies show that the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be controlled by the strategic placement of electron-donating or electron-accepting substituents on the pyrimidine core and its appended aryl groups. researchgate.net This tuning of the HOMO-LUMO energy gap directly influences the absorption and emission spectra of the molecules. researchgate.net For instance, attaching electron-donor groups can lead to significant changes in the absorption spectra and large Stokes shifts, resulting in luminescence in the visible region. researchgate.net The planarity of the molecule also plays a key role; aryl substituents at the 2- and 6-positions are often twisted out of the plane of the pyrimidine ring, and the degree of this torsion affects the electronic properties. researchgate.net These characteristics make pyrimidine derivatives promising candidates for a wide range of (opto)electronic applications, including as active layers in thin-film devices and as NLO chromophores. nih.govresearchgate.netrsc.org

Intermediates for Organic Light-Emitting Diode (OLED) Materials Research

Pyrimidine derivatives are a significant class of heterocyclic compounds widely utilized in the development of materials for organic light-emitting diodes (OLEDs). oled-intermediates.com Their electron-deficient nature makes them suitable for use as electron-transporting materials or as the acceptor unit in bipolar host materials and emitters. researchgate.netoled-intermediates.com Bipolar host materials are critical for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs), leading to high device efficiency. rsc.org

The scaffold of this compound is a precursor for various OLED materials. For example, derivatives like 4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-2-phenylpyrimidine are used in the development of OLED components. oled-intermediates.com By replacing the chlorine atom via cross-coupling reactions (e.g., Buchwald-Hartwig amination), electron-donating groups like triphenylamines can be attached to the pyrimidine core. mdpi.com This creates molecules with distinct donor and acceptor regions, which can exhibit efficient electroluminescence. mdpi.com Such materials are used in the luminescent layers and charge transport layers of OLED displays, enhancing brightness, contrast, and color reproduction. oled-intermediates.com The high thermal stability of these compounds is another crucial advantage for device longevity. mdpi.com

Ligand Chemistry and Coordination Compound Research

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal ions. This property makes pyrimidine derivatives versatile ligands in coordination chemistry, capable of forming a wide array of metal complexes with diverse structures and properties.

Pyrimidine Derivatives as Ligands for Metal Complexes

Pyrimidine and its derivatives readily form coordination complexes with a variety of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), palladium (Pd), and gold (Au). dntb.gov.uaekb.egekb.eg The coordination typically occurs through one or both of the ring nitrogen atoms. researchgate.net The resulting metal complexes can exhibit various geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion, the specific pyrimidine derivative, and other coordinating ligands. ekb.egresearchgate.net

The synthesis of these complexes often involves the reaction of a metal salt with the pyrimidine-based ligand in a suitable solvent. ekb.egekb.eg The electronic and steric properties of substituents on the pyrimidine ring can influence the stability, structure, and reactivity of the resulting metal complex. For example, Schiff base ligands derived from pyrimidine carbaldehydes have been used to create stable complexes with Ni(II), Co(III), and Fe(III). dntb.gov.ua These complexes are characterized using various techniques, including infrared and UV-Vis spectroscopy, elemental analysis, and X-ray crystallography, to determine their structure and bonding. ekb.egekb.eg

Investigation of Coordination Modes and Multinuclear Systems

Pyrimidine-based ligands can coordinate to metal centers in several different modes. researchgate.net When only one of the ring nitrogens binds to a metal ion, it functions as a monodentate ligand. If the ligand is designed with additional donor atoms (e.g., in an amino, oxime, or hydrazide group), it can act as a bidentate or tridentate chelating agent, binding to a single metal center through multiple sites. researchgate.netacs.org

Furthermore, the two nitrogen atoms of the pyrimidine ring can bridge two different metal centers, acting as a bridging ligand. This capability is fundamental to the construction of multinuclear systems and coordination polymers. researchgate.net For example, a hexametallic zinc(II) cluster has been reported where pyrimidine-derived oxime-based ligands and μ₂-oxo groups bridge the metal centers. acs.org The investigation of these coordination modes is crucial for designing complex supramolecular architectures and materials with specific magnetic or catalytic properties.

Design and Synthesis of Bioactive Chemical Probes

Chemical probes are essential tools for studying biological systems, allowing for the visualization and tracking of bioactive species within cells. rsc.org The design of such probes often involves a molecular scaffold that can be modified to interact with a specific biological target or to respond to changes in its local environment.

The 4-amino-2-phenylpyrimidine scaffold has been successfully used to develop potent and orally active agonists for G-protein coupled receptors like GPR119, indicating the biological relevance of this class of compounds. nih.gov Optimization of substituents on the phenyl and pyrimidine rings led to the identification of derivatives with significant biological activity. nih.gov This demonstrates that the this compound core is a viable starting point for the rational design of new bioactive molecules.

By functionalizing this scaffold, for instance by replacing the chlorine atom with fluorophores or reactive groups, it is possible to create chemical probes. These probes could be designed to target specific enzymes or receptors, or to detect reactive oxygen, nitrogen, or sulfur species (ROS, RNS, RSS) within cellular compartments. rsc.org The development of such targeted fluorescent probes is critical for understanding the roles these bioactive molecules play in cellular processes like signaling, metabolism, and disease progression. rsc.org

Enzyme Inhibitors (e.g., cyclin-dependent kinase, COX enzymes, α-glucosidase)

The 4-phenylamino-6-phenyl-pyrimidine structure is a common core for several important enzyme inhibitors, and 4-chloro-6-substituted phenyl pyrimidine serves as a key intermediate in their synthesis. nih.gov Derivatives of this scaffold have been investigated for their ability to inhibit a range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

Research has demonstrated that pyrimidine derivatives can be potent kinase inhibitors. For instance, compounds featuring a substituted pyrimidine ring have been identified as dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and PfPK6, two kinases essential for the parasite's proliferation. nih.gov This inhibitory action highlights the potential of the pyrimidine scaffold to be adapted to target specific enzymatic ATP-binding sites.

In the context of cancer research, related heterocyclic structures have also shown promise. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share structural motifs with chlorophenyl-substituted pyrimidines, were found to exhibit inhibitory activity against Protein Kinase B (PKBβ/AKT2). dundee.ac.uk AKT2 is a key node in oncogenic signaling pathways, and its inhibition is a major therapeutic strategy. The study identified a lead compound with an IC50 of 12 µM against AKT2, demonstrating that this class of compounds can effectively target specific kinase isoforms. dundee.ac.uk

Table 1: Enzyme Inhibition by Selected Pyrimidine Derivatives

Compound Class Target Enzyme(s) Organism/Context Reported Activity (IC50)
2,4,5-Trisubstituted Pyrimidines PfGSK3 / PfPK6 Plasmodium falciparum Dual inhibition, e.g., 97 nM / 8 nM for compound 23e nih.gov
N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles AKT2/PKBβ Human (Glioma research) 12 µM dundee.ac.uk

Antimicrobial Agents (antibacterial, antifungal) for Research Applications

Chloropyrimidines and their derivatives have emerged as a significant class of compounds in the search for new antimicrobial agents. nih.gov Their broad-spectrum activity is attributed to the versatile pyrimidine core, which can be chemically modified to enhance potency against various pathogens. nih.gov

In antifungal research, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and evaluated for their fungicidal properties. acs.org One compound, in particular, demonstrated superior activity against the plant pathogens Sclerotinia sclerotiorum and Thanatephorus cucumeris when compared to the commercial fungicide pyrimethanil (B132214). acs.org Further studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines showed that specific derivatives had a stronger inhibitory effect on the spore germination of Botrytis cinerea than pyrimethanil at certain concentrations. mdpi.com

As antibacterial agents, certain chloropyrimidine derivatives have displayed potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with a Minimum Inhibitory Concentration (MIC) as low as 0.75 µg/mL. nih.gov Other derivatives from the same study showed activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with MIC values of 12.5 µg/mL. nih.gov A separate investigation into novel pyrimidine derivatives revealed compounds with excellent activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (E. coli), and fungal species (Candida albicans, Aspergillus flavus). nih.gov

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Target Organism Type Reported Activity (MIC)
4-Chloro-6-phenoxy-2-phenylpyrimidines Sclerotinia sclerotiorum Fungus Better than pyrimethanil acs.org
4-Chloro-6-phenoxy-2-phenylpyrimidines Thanatephorus cucumeris Fungus Better than pyrimethanil acs.org
Chloropyrimidine derivatives (e.g., 3c, 3h) Mycobacterium tuberculosis Bacterium 0.75 µg/mL nih.gov
Chloropyrimidine derivatives (e.g., 3a, 3b) Pseudomonas aeruginosa Bacterium 12.5 µg/mL nih.gov
Chloropyrimidine derivatives (e.g., 3i) Escherichia coli Bacterium 12.5 µg/mL nih.gov
Substituted Pyrimidines (e.g., 3a, 3b, 4a-d) Staphylococcus aureus, E. coli Bacteria Excellent activity reported nih.gov
Substituted Pyrimidines (e.g., 3a, 3b, 4a-d) Candida albicans, Aspergillus flavus Fungi Excellent activity reported nih.gov

Antimalarial Agents in Research Contexts

The pyrimidine scaffold is a cornerstone of antimalarial drug research, most famously represented by pyrimethamine (B1678524) [2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine]. Research has continued to explore derivatives of this structure to combat drug-resistant strains of malaria. nih.gov

Studies on new analogs of pyrimethamine, where the 6-ethyl substituent was modified, showed that the resulting compounds retained antimalarial activity against Plasmodium berghei in mice, albeit at a reduced level compared to the parent drug. nih.gov This line of research demonstrates the importance of the 2,4-diamino-5-(chlorophenyl)pyrimidine core for antimalarial action.

A key mechanism for antimalarial activity involves the inhibition of essential parasite enzymes. As mentioned previously, trisubstituted pyrimidines have been developed as potent, nanomolar-level inhibitors of the P. falciparum kinases PfGSK3 and PfPK6. nih.gov Targeting multiple kinases could be an effective strategy to prevent the development of resistance. nih.gov The research into these compounds provides a clear pathway for developing novel antimalarial agents that act via kinase inhibition. Furthermore, other research has shown that chloroquine (B1663885) derivatives incorporating a triazole moiety are active against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains, underscoring the value of the chloro-substituted aromatic group in antimalarial design. mdpi.com

Table 3: Antimalarial Activity of Selected Pyrimidine Derivatives and Related Compounds

Compound Class Target Organism/Strain Mechanism/Context
Pyrimethamine Analogs Plasmodium berghei Modification of 6-ethyl group nih.gov
2,4,5-Trisubstituted Pyrimidines Plasmodium falciparum Dual PfGSK3/PfPK6 kinase inhibition nih.gov
1,3,5-tris-substituted benzenes with aza side chains P. falciparum (3D7 & W2 strains) Sub-µM to µM IC50 values mdpi.com

Antioxidant Chemical Scavengers and Their Mechanisms

Certain pyrimidine derivatives have been investigated for their potential as antioxidant agents. The mechanism of action is often related to their ability to act as free radical scavengers, thereby neutralizing reactive oxygen species (ROS) that can cause cellular damage.

A study involving the synthesis of a series of novel pyrimidine and pyrimidopyrimidine analogs assessed their antioxidant capabilities by measuring their free radical scavenging percentage. nih.gov The results indicated that several of the synthesized compounds demonstrated strong antioxidant and anti-hemolytic effects. This activity was attributed to their chemical structure, which enables them to protect red blood cells from hemolysis induced by oxidative stress. nih.gov The presence of the pyrimidine ring, in combination with other structural features like pyrazole (B372694) rings and electron-donating amino groups, is believed to contribute to this antioxidant capacity. nih.gov

Probes for Studying Cellular Pathways and Biochemical Mechanisms

For example, the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole that inhibits AKT2 serves as a tool to study the AKT signaling pathway, which is frequently dysregulated in cancers like glioblastoma. dundee.ac.uk Using such a compound allows for the investigation of the specific roles of the AKT2 isoform in cell proliferation, survival, and metabolism. This compound was shown to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells, directly linking the inhibition of its target kinase to a specific cellular phenotype. dundee.ac.uk The development of such potent and selective inhibitors from the broader class of chlorophenyl-substituted heterocyclic compounds provides researchers with essential tools to probe and understand complex biochemical mechanisms in both healthy and diseased states. dundee.ac.ukchemimpex.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Halogenation on Pyrimidine (B1678525) Core Reactivity and Probe Activity

Halogenation of the pyrimidine ring significantly modulates its electronic properties and reactivity, which in turn affects its utility as a chemical probe or synthetic intermediate. The chlorine atom at the C4 position of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine is a key functional group that imparts specific characteristics to the molecule.

Electronic Effects and Reactivity: The presence of a halogen, such as chlorine, on the pyrimidine ring alters the electron density of the aromatic system. rsc.orgnih.gov Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, making the adjacent carbon atom more electrophilic. This enhanced electrophilicity at the C4 position makes the compound susceptible to nucleophilic substitution reactions, a common strategy for further functionalization. researchgate.net This reactivity is a critical aspect in its role as a synthetic intermediate, allowing for the introduction of various other functional groups to explore chemical space and optimize biological activity.

Halogen atoms can also enhance binding affinity and metabolic stability in drug candidates. mdpi.com The introduction of halogens can lead to favorable interactions, such as halogen bonding, within protein binding pockets, thereby increasing the potency of a molecule.

Impact on Probe Activity: In the context of chemical probes, halogenation can be a critical determinant of activity and selectivity. Studies on various halogenated pyrimidines show that the position and nature of the halogen substituent can fine-tune the molecule's interaction with biological targets. rsc.orgnih.gov For instance, the replacement of a hydrogen atom with a halogen can enhance radiosensitivity, a property exploited in cancer therapy where halogenated pyrimidines are used as radiosensitizers. rsc.org While not directly a therapeutic agent, the principles derived from such applications inform the design of pyrimidine-based probes.

The reactivity conferred by the C4-chloro group is pivotal for creating libraries of compounds from the this compound scaffold. By systematically replacing the chlorine with different moieties, researchers can probe the specific interactions required for a desired biological effect, thus mapping the SAR of a target.

Impact of Aryl Substituents (e.g., chlorophenyl, phenyl) on Molecular Recognition and Functional Properties

The two aryl groups attached to the pyrimidine core, the 2-phenyl and the 6-(3-chlorophenyl) moieties, are fundamental to the molecule's ability to engage in molecular recognition and are major determinants of its functional properties. The diarylpyrimidine (DAPY) framework is a well-established pharmacophore in medicinal chemistry, particularly known for its success in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govresearchgate.net

Molecular Recognition: The aryl substituents provide a large, relatively rigid scaffold that can engage in various non-covalent interactions with biological macromolecules, such as proteins. These interactions include:

π-π Stacking: The aromatic rings can stack with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Hydrophobic Interactions: The nonpolar surfaces of the phenyl and chlorophenyl groups can interact favorably with hydrophobic pockets in a target protein.

Halogen Bonding: The chlorine on the 3-chlorophenyl group can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms like oxygen or nitrogen in a protein backbone or side chain.

Functional Properties: The functional properties of diarylpyrimidine derivatives are strongly linked to their molecular recognition capabilities. For example, in the context of NNRTIs, the DAPY scaffold is known for its conformational flexibility, allowing it to adapt to the binding pocket of the reverse transcriptase enzyme, even in mutant strains. researchgate.net The aryl groups are essential for establishing the key interactions that lead to potent inhibition. The presence of halogen substituents on these aryl rings often plays a critical role in improving bioavailability and biological activity. nih.gov

The table below summarizes the key interactions facilitated by the aryl substituents and their general impact on molecular properties.

Substituent GroupPositionPotential InteractionsImpact on Functional Properties
PhenylC2π-π Stacking, Hydrophobic InteractionsContributes to binding affinity and target recognition.
3-ChlorophenylC6π-π Stacking, Hydrophobic Interactions, Halogen BondingInfluences binding specificity, potency, and metabolic stability. The meta-chloro position affects conformation and electronic distribution.

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional shape, or conformation, of this compound is a crucial factor governing its interactions with other molecules. The rotational freedom around the single bonds connecting the aryl rings to the central pyrimidine core allows the molecule to adopt various spatial arrangements.

The relative orientation of the two aryl rings is of particular importance. Diarylpyrimidine derivatives are known for their ability to adopt a "horseshoe" or "butterfly-like" conformation, which is often essential for their biological activity, especially as NNRTIs. nih.gov This specific conformation allows the molecule to fit snugly into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase.

A change in the planarity of the molecule can significantly enhance or diminish its biological activity. nih.gov The ability of the DAPY scaffold to maintain a flexible yet specific conformation is a key principle in its design as a bioactive agent. This conformational adaptability allows it to tolerate mutations in its target protein, a highly desirable trait for antiviral drugs.

Rational Design Strategies for Pyrimidine-Based Chemical Probes and Intermediates

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its synthetic tractability. nih.gov Rational design strategies for pyrimidine-based molecules like this compound leverage the SAR principles discussed above.

Strategies for Designing Chemical Probes:

Scaffold-Based Design: Starting with the core 2,4,6-trisubstituted pyrimidine scaffold, systematic modifications are made to each of the three positions to probe interactions with a biological target. The C4-chloro position is an ideal "handle" for introducing diversity via nucleophilic substitution reactions. researchgate.net

Fragment-Based Hybridization: Privileged fragments known to interact with specific targets can be combined. For example, incorporating pharmacophoric elements like electron-rich aryl groups and halogen atoms aims to enhance binding affinity and metabolic stability. mdpi.com

Conformational Restriction: To improve potency or selectivity, the flexibility of the molecule can be constrained. This might involve introducing cyclic structures or bulky groups to lock the molecule into its bioactive conformation, a strategy that has been explored for DAPY analogues. nih.gov

Strategies for Designing Synthetic Intermediates: The design of this compound as a synthetic intermediate focuses on its reactivity and versatility.

Orthogonal Reactivity: The C4-chloro group provides a site for selective reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination) without disturbing the rest of the molecule. This allows for the late-stage diversification of the pyrimidine scaffold.

Building Block Approach: The compound itself is synthesized from simpler building blocks (e.g., a chalcone (B49325) and guanidine). nih.gov This modular approach allows for the easy generation of analogues by simply changing the starting materials, facilitating the exploration of a wide range of chemical diversity.

The rational design process is often guided by computational tools, such as molecular docking, which can predict how different analogues will bind to a target protein and help prioritize which compounds to synthesize. nih.govfigshare.com By combining synthetic chemistry with computational analysis, researchers can efficiently navigate the chemical space around the pyrimidine core to develop potent and selective chemical probes and valuable intermediates for drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of substituted pyrimidines typically involves condensation reactions using precursors like chlorinated benzaldehyde derivatives and phenylacetonitrile. For example, analogous compounds (e.g., 4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine) are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, achieving yields of 2–5% in multi-step reactions . To improve yields:

  • Optimize stoichiometric ratios of reactants (e.g., 3-chlorophenylboronic acid and 4,6-dichloro-2-phenylpyrimidine).
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
  • Monitor reaction progress via TLC or HPLC to minimize side-product formation.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :

  • Chromatography : Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
  • Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine carbons at δ 160–165 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~331.2 g/mol).

Q. What safety protocols are critical when handling chlorinated pyrimidines like this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of volatile intermediates.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with NaOH before disposal) .

Advanced Research Questions

Q. How can computational modeling predict the intermolecular interactions and stability of this compound in crystal lattices?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Use Crystal Explorer 17 to map intermolecular contacts (e.g., Cl···H, C···C, π-π stacking) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., chlorinated phenyl groups as electron-deficient regions).
  • Compare predicted vs. experimental XRD data (e.g., torsion angles, unit cell parameters) to validate models .

Q. What experimental strategies resolve contradictions in thermal decomposition data for chlorinated pyrimidines?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min under N₂) to identify exothermic peaks (e.g., decomposition onset ~250°C).
  • Isoconversional Kinetics : Apply Friedman or Ozawa-Flynn-Wall methods to analyze activation energy discrepancies between studies .
  • Cross-validate with mass loss data (e.g., 5% weight loss at 200°C suggests sublimation vs. decomposition).

Q. How does the substitution pattern (3-chlorophenyl vs. 4-chlorophenyl) affect biological activity or material properties?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Test analogues in bioassays (e.g., antimicrobial activity via MIC assays) to compare meta- vs. para-chloro effects .
  • Crystallographic Analysis : Use single-crystal XRD to correlate steric effects (e.g., dihedral angles between phenyl and pyrimidine rings) with solubility .
  • Solubility Studies : Measure logP values (e.g., shake-flask method) to assess hydrophobicity differences.

Q. What advanced techniques characterize charge-transfer interactions in metal complexes of this compound?

  • Methodological Answer :

  • UV-Vis/NIR Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., shifts at 400–600 nm with Cu²⁺ or Fe³⁺).
  • Cyclic Voltammetry : Identify redox peaks (e.g., E₁/₂ for pyrimidine reduction at -1.2 V vs. Ag/AgCl).
  • EPR Spectroscopy : Detect unpaired electrons in paramagnetic complexes (e.g., g-values for Cu(II) complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.